REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2([CH2:13][C:14]([N:16]([CH3:18])[CH3:17])=O)O.[BH4-].[Na+].COC(OC)(O)C.B(F)(F)F.C1CCCCCCC1.NC1C=CC=CC=1>O=[Mn]=O.CC(OC)(C)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:13][CH2:14][N:16]([CH3:17])[CH3:18] |f:1.2|
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Name
|
2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C(NC2=CC1)=O)(O)CC(=O)N(C)C
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C1CCCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
stirring over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature is maintained between −15 and −10° C. during the exothermic addition
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to ambient temperature (25-27° C.)
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled with an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 4N NaOH (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
The formed viscous emulsion is heated to 80° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for two additional hours
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is removed
|
Type
|
EXTRACTION
|
Details
|
the organic layer is extracted twice with each 50 mL of a 4 N NaOH
|
Type
|
EXTRACTION
|
Details
|
After re-extraction of the combined inorganic layers with toluene (150 mL)
|
Type
|
ADDITION
|
Details
|
the toluene layer is added back into the reaction vessel
|
Type
|
ADDITION
|
Details
|
To the vessel, additional toluene (150 mL) is added
|
Type
|
EXTRACTION
|
Details
|
the mixture is then extracted with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with each 150 mL of toluene
|
Type
|
EXTRACTION
|
Details
|
After disposal of the inorganic the combined toluene layers are extracted for three times with water (300 mL, 2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
The toluene layer is then extracted twice with 4N HCl (100 mL and 50 mL)
|
Type
|
ADDITION
|
Details
|
the pH is then adjusted to 14 by the addition of 4 N NaOH
|
Type
|
EXTRACTION
|
Details
|
Then the aqueous layer is extracted twice with tert-butyl methyl ether TBME (150 mL and 50 mL)
|
Type
|
WASH
|
Details
|
the combined extracts are washed with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
transferred into a 500 mL flask
|
Type
|
CUSTOM
|
Details
|
rises to 40° C
|
Type
|
FILTRATION
|
Details
|
the MnO2 is filtered off
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)CCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |